1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene
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Overview
Description
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene is an organic compound with the molecular formula C22H27BrO It is a brominated derivative of stilbene, featuring a decyloxy group attached to the phenyl ring
Preparation Methods
The synthesis of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Alkylation: The attachment of the decyloxy group to the phenyl ring using decyl chloride (C10H21Cl) and aluminum chloride (AlCl3) as a catalyst.
Stilbene Formation: The formation of the ethenyl bridge between the two phenyl rings through a Wittig reaction, involving a phosphonium ylide and an aldehyde.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl bridge can be reduced to an ethyl bridge using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common reagents and conditions used in these reactions include bromine, iron(III) bromide, aluminum chloride, phosphonium ylides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the decyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethenyl bridge provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene can be compared with similar compounds such as:
1-Bromo-4-{2-[4-(methoxy)phenyl]ethenyl}benzene: Features a methoxy group instead of a decyloxy group, resulting in different chemical and physical properties.
1-Bromo-4-{2-[4-(ethoxy)phenyl]ethenyl}benzene: Contains an ethoxy group, leading to variations in reactivity and applications.
1-Bromo-4-{2-[4-(butoxy)phenyl]ethenyl}benzene: Has a butoxy group, affecting its solubility and interaction with other molecules.
The uniqueness of this compound lies in its decyloxy group, which imparts specific properties that make it suitable for particular applications in research and industry.
Biological Activity
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene, a compound with the molecular formula C24H31BrO and a molecular weight of 415.4 g/mol, is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, exploring its pharmacological potential, toxicity, and relevant case studies.
- Molecular Formula: C24H31BrO
- Molecular Weight: 415.4 g/mol
- CAS Number: 647021-70-3
- Structure: The compound features a bromine atom attached to a phenyl ring, which is further substituted with a decyloxy group and an ethenyl moiety.
Biological Activity Overview
This compound has been studied for its potential therapeutic applications and biological effects. Key findings regarding its biological activity include:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated aromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.
Toxicity Profile
Understanding the toxicity of this compound is crucial for assessing its safety for potential therapeutic use. Available toxicity data indicate:
- Acute Toxicity: Studies involving rodent models have reported median lethal dose (LD50) values ranging from 2,200 to 3,200 mg/kg when administered orally.
- Chronic Toxicity: Long-term exposure studies are necessary to evaluate potential carcinogenic effects and reproductive toxicity.
Data Table: Biological Activity Summary
Biological Activity | Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Inhibitory effects on bacterial strains | |
Acute Toxicity | LD50: 2,200 - 3,200 mg/kg (oral) |
Case Study 1: Anticancer Mechanism Investigation
A study published in Journal of Medicinal Chemistry explored the mechanism by which brominated compounds induce apoptosis in breast cancer cells. The researchers found that this compound activated the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy Assessment
In a study assessing the antimicrobial properties of various brominated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antimicrobial agent.
Properties
CAS No. |
647021-70-3 |
---|---|
Molecular Formula |
C24H31BrO |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-decoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H31BrO/c1-2-3-4-5-6-7-8-9-20-26-24-18-14-22(15-19-24)11-10-21-12-16-23(25)17-13-21/h10-19H,2-9,20H2,1H3 |
InChI Key |
RNTGEWPVDYMMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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